(2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
(2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrrolidine ring, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of an appropriate amino acid derivative.
Coupling of the Pyrazole and Pyrrolidine Rings: The pyrazole and pyrrolidine rings are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the coupled intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: Study of its effects on cellular processes and pathways.
Pharmaceuticals: Development of new therapeutic agents for the treatment of various diseases.
Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde
- (2S,3S)-N,N-Diethyl-3-(1-methyl-1H-pyrazol-4-yl)-2-(1-piperidinylmethyl)-4-morpholinesulfonamide
Uniqueness
(2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H20N4O2 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)17-10(18)5-9(12(14)19)11(17)8-6-15-16(4)7-8/h6-7,9,11H,5H2,1-4H3,(H2,14,19)/t9-,11+/m0/s1 |
InChI Key |
RZOCWFSYOXCHRM-GXSJLCMTSA-N |
Isomeric SMILES |
CC(C)(C)N1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN(N=C2)C |
Canonical SMILES |
CC(C)(C)N1C(C(CC1=O)C(=O)N)C2=CN(N=C2)C |
Origin of Product |
United States |
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